

Application Notes and Protocols: Extraction of Neosartorcin B from Fungal Cultures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neosartorcin B**

Cat. No.: **B14119812**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosartorcin B, a polyketide metabolite produced by certain fungi, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of **Neosartorcin B** from fungal cultures, specifically from a genetically engineered *Aspergillus nidulans* strain. The methodology encompasses fungal culture, solvent extraction, and a two-step chromatographic purification process. Additionally, a proposed biosynthetic pathway and a comprehensive experimental workflow are presented.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. **Neosartorcin B** is a prenylated aromatic polyketide that is structurally similar to neosartorcin.^[1] The biosynthetic gene clusters for these compounds are often silent under standard laboratory conditions, necessitating genetic engineering or specific culture conditions for their production.^{[2][3][4]} This protocol details a proven method for the extraction and isolation of **Neosartorcin B**, providing a foundation for further research and development.

Quantitative Data

The yield of **Neosartorcin B** is highly dependent on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes the reported yield from a genetically

engineered *Aspergillus nidulans* strain designed for **Neosartorcin B** production.

Fungal Strain	Culture Conditions	Extraction Method	Purification Method	Yield (mg/L)	Reference
Aspergillus nidulans TWY1.1 (engineered)	Stationary liquid GMM culture, 2 days	EtOAc/MeOH /AcOH (89:10:1)	Sephadex LH-20, RP-HPLC	10	[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the production, extraction, and purification of **Neosartorcin B**.

Fungal Culture

This protocol is based on the cultivation of a genetically engineered *Aspergillus nidulans* strain.

Materials:

- *Aspergillus nidulans* strain capable of producing **Neosartorcin B**
- Glucose Minimum Medium (GMM)
- Sterile petri plates (100 mm)
- Sterile distilled water
- Incubator at 37°C

Procedure:

- Prepare GMM agar plates and GMM liquid medium according to standard formulations.
- Inoculate the *Aspergillus nidulans* strain onto GMM agar plates and incubate at 37°C until sufficient sporulation is observed.

- Harvest spores by adding sterile water to the agar surface and gently scraping with a sterile loop.
- Determine the spore concentration using a hemocytometer.
- Inoculate 100 mL of sterile liquid GMM in petri plates with the spore suspension to a final concentration of 1×10^6 spores/mL.
- Incubate the plates under stationary conditions at 37°C for 2 days. A yellow pigmentation of the medium is indicative of **Neosartorcin B** production.

Extraction of Neosartorcin B

Materials:

- Fungal culture from Step 1
- Extraction solvent: Ethyl acetate (EtOAc) / Methanol (MeOH) / Acetic acid (AcOH) (89:10:1, v/v/v)
- Separatory funnel
- Rotary evaporator

Procedure:

- After the incubation period, transfer the entire content of the petri plates (mycelium and liquid medium) to a large flask.
- Add an equal volume of the extraction solvent (EtOAc/MeOH/AcOH; 89:10:1) to the fungal culture.
- Agitate the mixture vigorously for at least 1 hour at room temperature.
- Separate the organic phase from the aqueous phase using a separatory funnel.
- Repeat the extraction of the aqueous phase with an equal volume of the extraction solvent to maximize the recovery of **Neosartorcin B**.

- Combine the organic phases.
- Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Neosartorcin B

This purification protocol involves two sequential chromatographic steps.

3.1. Sephadex LH-20 Column Chromatography

Materials:

- Crude extract from Step 2
- Sephadex LH-20 resin
- Chromatography column
- Mobile phase: Methanol (MeOH) / Chloroform (CHCl₃) (9:1, v/v)
- Fraction collector and test tubes

Procedure:

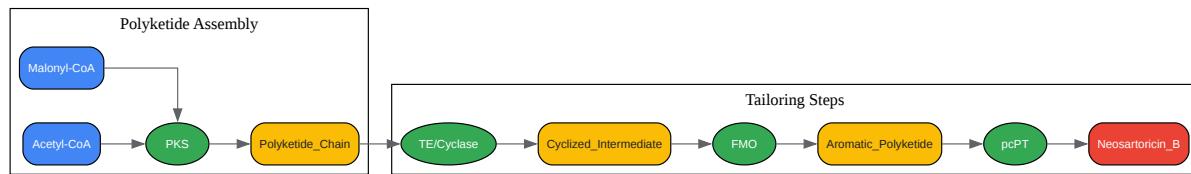
- Swell the Sephadex LH-20 resin in the mobile phase (MeOH/CHCl₃; 9:1) for at least 3 hours.
- Pack the chromatography column with the swollen Sephadex LH-20 resin.
- Equilibrate the column by washing with at least two column volumes of the mobile phase.
- Dissolve the crude extract in a minimal amount of the mobile phase.
- Load the dissolved extract onto the column.
- Elute the column with the mobile phase and collect fractions.
- Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing **Neosartorcin B**.

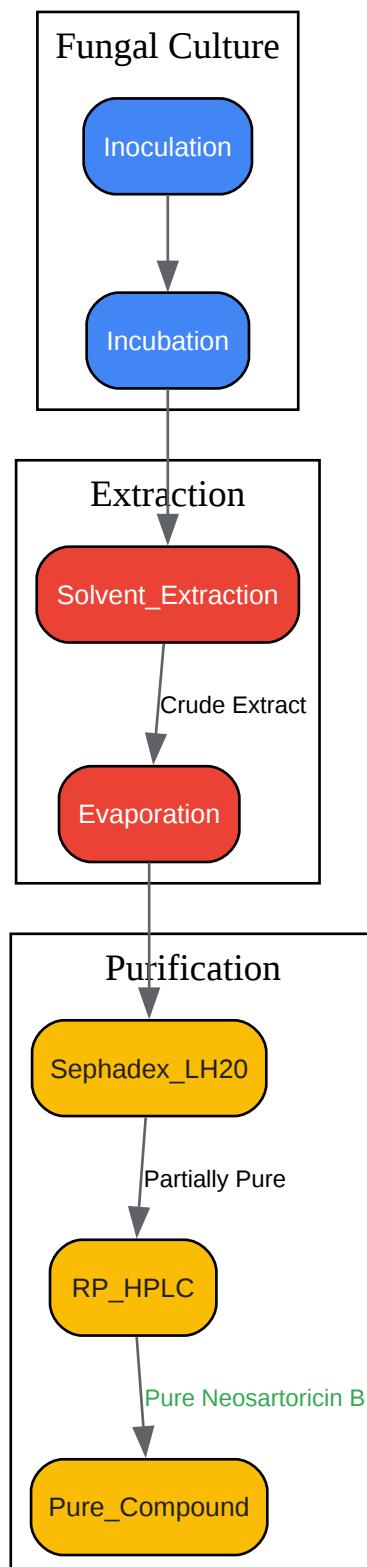
- Pool the fractions containing the target compound and evaporate the solvent.

3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Partially purified extract from Step 3.1
- Preparative RP-HPLC system with a C18 column (e.g., Phenomenex Luna 250 x 10 mm, 5 micron)
- Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)
- Mobile phase B: Acetonitrile with 0.1% TFA
- Fraction collector


Procedure:


- Dissolve the enriched fraction from the Sephadex LH-20 column in a small volume of the initial mobile phase composition.
- Filter the sample through a 0.45 μm syringe filter.
- Equilibrate the preparative C18 column with the initial mobile phase conditions.
- Inject the sample onto the column.
- Elute the column with a suitable gradient of mobile phase B. A typical gradient might be from 10% to 100% B over 40 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of **Neosartoricin B**).
- Collect the peak corresponding to **Neosartoricin B**.
- Evaporate the solvent from the collected fraction to obtain pure **Neosartoricin B**.

Visualizations

Proposed Biosynthetic Pathway of Neosartorcin B

The biosynthesis of **Neosartorcin B** is believed to proceed through a polyketide pathway involving a set of core enzymes.^[1] The pathway is initiated by a Polyketide Synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain is then subjected to a series of modifications including cyclization, aromatization, and prenylation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in *Aspergillus nidulans* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Heterologous Biosynthesis of Fungal Natural Products in *Aspergillus nidulans* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Heterologous Biosynthesis of Fungal Natural Products in *Aspergillus nidulans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Extraction of Neosartoricin B from Fungal Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14119812#neosartoricin-b-extraction-protocol-from-fungal-cultures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com